(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine and trifluoroacetaldehyde.
Formation of Intermediate: The trifluoroacetaldehyde is reacted with an appropriate amine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoroethylamine: Lacks the pyridine ring, leading to different reactivity and applications.
(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine:
Uniqueness
(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the combination of the trifluoromethyl group and the chlorine-substituted pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
WEZUHRTZHOSAPV-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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